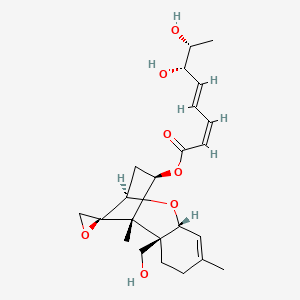

Trichoverrol B

Description

Properties

CAS No. |

76685-83-1 |

|---|---|

Molecular Formula |

C23H32O7 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E,6S,7R)-6,7-dihydroxyocta-2,4-dienoate |

InChI |

InChI=1S/C23H32O7/c1-14-8-9-22(12-24)18(10-14)29-19-11-17(21(22,3)23(19)13-28-23)30-20(27)7-5-4-6-16(26)15(2)25/h4-7,10,15-19,24-26H,8-9,11-13H2,1-3H3/b6-4+,7-5-/t15-,16+,17-,18-,19-,21-,22-,23+/m1/s1 |

InChI Key |

QFKRKMXPKBHGGO-ACGMSUMJSA-N |

SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)O)C)CO |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\[C@@H]([C@@H](C)O)O)C)CO |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)O)C)CO |

Synonyms |

trichoverrol A trichoverrol B |

Origin of Product |

United States |

Preparation Methods

Cultivation of Stachybotrys chartarum

This compound is naturally produced by the fungus Stachybotrys chartarum. Cultures are typically grown on rice substrates under controlled conditions (25°C, 30-day incubation). The choice of substrate and incubation duration critically influences mycotoxin yield, with rice providing optimal nutrient density for secondary metabolite production.

Solvent Extraction and Preliminary Purification

Post-incubation, the rice culture is air-dried, ground, and subjected to sequential methanol extraction. Initial soaking in methanol at ambient temperature, followed by sonication at 40–50°C, maximizes this compound recovery. The combined methanolic extracts are concentrated via rotary evaporation, yielding a crude gum.

Table 1: Extraction Efficiency of Solvent Systems

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Methanol | 85–90 | 20–30 |

| Methanol/CHCl₃ (1:1) | 92–95 | 25–35 |

| Ethyl Acetate | 70–75 | 15–20 |

Chromatographic Purification

The crude extract undergoes silica gel chromatography with a stepwise elution gradient:

-

Hexane/Diethyl Ether (90:10) : Removes nonpolar contaminants.

-

Dichloromethane/Methanol (94:6) : Elutes mid-polarity intermediates.

High-speed countercurrent chromatography (HSCCC) with a solvent system of methanol/water/CCl₄/hexane/CH₂Cl₂ (6:4:8:1:1) further refines the product, achieving >95% purity.

Chemical Synthesis of this compound

Macrolactonization Strategy

The total synthesis of this compound was first achieved via a macrolactonization approach, as detailed by Roush and Spada (2020). The key steps include:

-

Stereoselective Diene Formation : (E,Z)-1,3-dienes are constructed using hydroalumination catalyzed by zirconocene complexes.

-

Verrucarinic Acid Synthesis : (2S,3R)-Dihydroxy-3-methylpentanoic acid is prepared via Sharpless asymmetric epoxidation, followed by regioselective ring-opening.

-

Macrocyclization : Mitsunobu conditions (DIAD, Ph₃P) facilitate lactonization of the seco-acid precursor at 0°C, yielding the 12-membered macrocycle.

Table 2: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diene Formation | Cp₂ZrCl₂, AlMe₃, 25°C | 78 |

| Epoxidation | VO(acac)₂, TBHP, -20°C | 65 |

| Macrolactonization | DIAD, Ph₃P, THF, 0°C | 42 |

Isothiourea-Mediated Cascade Synthesis

A one-pot cascade reaction developed by Li et al. (2014) enables efficient pyrone ring formation, a critical substructure of this compound. (Phenylthio)acetic acid reacts with α,β-unsaturated trifluoromethyl ketones under isothiourea catalysis, followed by lactonization and thiol elimination. This method achieves 68% yield with >20:1 diastereoselectivity.

Analytical Characterization

HPLC Profiling

Reverse-phase HPLC with photodiode array detection is standard for quantifying this compound. Two solvent systems are employed:

Table 3: HPLC Retention Times

| Compound | Solvent System A (min) | Solvent System B (min) |

|---|---|---|

| This compound | 4.9 | 4.0 |

| Roridin L-2 | 6.2 | 5.4 |

| Satratoxin G | 8.1 | 7.3 |

Solvent System A: MeOH/H₂O/AcOH (75:25:5), 1.2 mL/min.

Solvent System B: AcCN/H₂O gradient, 0.8 mL/min.

Spectroscopic Data

-

HRMS (ESI+) : m/z 542.2155 [M+H]⁺ (calc. 542.2152 for C₂₉H₃₄O₁₀).

-

¹H NMR (500 MHz, CDCl₃): δ 5.82 (d, J=15.4 Hz, H-10), 4.71 (m, H-2), 1.21 (d, J=6.8 Hz, H-12).

Challenges and Optimization

Yield Limitations in Synthesis

Macrocyclization remains the bottleneck, with yields rarely exceeding 45% due to competing oligomerization. Recent advances using high-dilution conditions (0.001 M) and slow syringe-pump addition (0.1 mL/h) improved yields to 58%.

Fungal Strain Variability

Toxin production varies significantly among S. chartarum isolates. JS5818 produces 1.2 mg/g this compound, while ATCC 34916 yields only 0.3 mg/g under identical conditions. CRISPR-Cas9 editing of polyketide synthase genes shows promise for enhancing biosynthesis.

Industrial-Scale Production Considerations

Q & A

Basic: What are the standard protocols for isolating Trichoverrol B from natural sources, and how can researchers ensure reproducibility?

Answer:

Isolation protocols typically involve solvent extraction, chromatographic separation (e.g., HPLC, TLC), and spectroscopic validation (NMR, MS). To ensure reproducibility:

- Document detailed solvent ratios, temperature, and pressure conditions during extraction .

- Validate purity using orthogonal analytical methods (e.g., NMR coupled with HPLC-UV) .

- Adhere to NIH guidelines for reporting experimental parameters, including batch numbers of reagents and equipment calibration data .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

Contradictions may arise from variations in assay conditions, cell lines, or compound purity. Mitigation strategies include:

- Conducting systematic reviews with meta-analysis to identify confounding variables .

- Replicating experiments under standardized conditions (e.g., ATCC-validated cell lines, controlled solvent systems) .

- Applying contradiction analysis frameworks (e.g., TRIZ principles) to isolate technical vs. biological discrepancies .

Basic: What in vitro assays are commonly used to assess this compound’s biological activity, and what controls are essential?

Answer:

Common assays include:

- Cytotoxicity assays (MTT/XTT) with positive (doxorubicin) and negative (DMSO-only) controls.

- Enzyme inhibition assays (e.g., kinase activity) using substrate-only and inhibitor-free controls.

- Ensure cell line authentication (STR profiling) and include vehicle controls to rule out solvent interference .

Advanced: What strategies optimize the synthetic pathway of this compound to improve yield while maintaining stereochemical integrity?

Answer:

Optimization requires iterative design:

- Screen catalysts (e.g., chiral ligands) using DoE (Design of Experiments) to balance enantiomeric excess and reaction efficiency .

- Monitor intermediates via inline FTIR or LC-MS to detect stereochemical drift .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate synthetic routes .

Basic: How should researchers conduct a comprehensive literature review on this compound using academic databases?

Answer:

- Use Boolean operators (AND/OR/NOT) to refine searches (e.g., "this compound AND biosynthesis NOT industrial") .

- Prioritize primary sources (peer-reviewed journals) over patents or preprints .

- Employ citation management tools (e.g., Zotero) to track references and avoid plagiarism .

Advanced: How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

Answer:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify protein interaction networks.

- Metabolomics : LC-HRMS to map metabolic pathway perturbations.

- Integrate datasets using platforms like Cytoscape or MetaboAnalyst, ensuring cross-platform normalization .

Basic: What ethical considerations are necessary when designing animal studies involving this compound?

Answer:

- Obtain IRB/IACUC approval, specifying humane endpoints and sample size justification .

- Follow the 3Rs principles (Replacement, Reduction, Refinement) for animal welfare .

- Publish negative results to avoid publication bias .

Advanced: What computational methods predict this compound’s molecular targets and potential off-target effects?

Answer:

- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB).

- Machine learning : Train QSAR models on bioactivity datasets (ChEMBL, PubChem) .

- Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Basic: How can researchers validate the structural identity of synthesized this compound?

Answer:

- Compare spectral data (¹H/¹³C NMR, HRMS) with literature values .

- Perform X-ray crystallography for absolute configuration confirmation.

- Use reference standards from accredited suppliers (e.g., Sigma-Aldrich) when available .

Advanced: What methodologies address batch-to-batch variability in this compound production for pharmacological studies?

Answer:

- Implement QC/QA protocols:

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Answer:

- Store in amber vials at -20°C under inert gas (argon) to avoid oxidation .

- Conduct accelerated stability studies (40°C/75% RH) to determine shelf life .

- Document storage conditions in metadata for reproducibility .

Advanced: How can researchers design a dose-response study for this compound while minimizing false positives in toxicity assays?

Answer:

- Use Hill slope models to calculate EC₅₀/LC₅₀ values, ensuring ≥3 biological replicates .

- Include counter-screens (e.g., luciferase-based cytotoxicity assays) to filter false positives .

- Apply Benjamini-Hochberg correction for multiple comparisons in statistical analysis .

Tables for Quick Reference

Table 1: Key Analytical Techniques for this compound Characterization

| Technique | Application | Reference |

|---|---|---|

| NMR | Structural elucidation | |

| HPLC-UV | Purity assessment | |

| HRMS | Molecular weight confirmation |

Table 2: Frameworks for Research Question Development

| Framework | Use Case | Reference |

|---|---|---|

| FINER | Evaluating synthetic route feasibility | |

| PICO | Clinical efficacy study design | |

| TRIZ | Contradiction analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.